2-Chloromethyl-5,6-difluoro-1H-benzoimidazole

Description

The exact mass of the compound 2-(chloromethyl)-5,6-difluoro-1H-benzimidazole is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Corrosive;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

2-(chloromethyl)-5,6-difluoro-1H-benzimidazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H5ClF2N2/c9-3-8-12-6-1-4(10)5(11)2-7(6)13-8/h1-2H,3H2,(H,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XKSUDTNRLIXEFE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C2C(=CC(=C1F)F)N=C(N2)CCl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H5ClF2N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90592505 | |

| Record name | 2-(Chloromethyl)-5,6-difluoro-1H-benzimidazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90592505 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

202.59 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

847615-28-5 | |

| Record name | 2-(Chloromethyl)-5,6-difluoro-1H-benzimidazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90592505 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-(chloromethyl)-5,6-difluoro-1H-1,3-benzodiazole | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

2-Chloromethyl-5,6-difluoro-1H-benzoimidazole chemical properties

An In-Depth Technical Guide to the Chemical Properties and Applications of 2-Chloromethyl-5,6-difluoro-1H-benzoimidazole

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive technical overview of this compound, a key heterocyclic building block in medicinal chemistry. We will explore its core chemical properties, synthesis, reactivity, and strategic applications, offering field-proven insights for its effective use in research and development.

Molecular Structure and Physicochemical Properties

This compound is a derivative of benzimidazole, a heterocyclic aromatic compound formed by the fusion of benzene and imidazole rings. The strategic placement of a reactive chloromethyl group at the 2-position and two fluorine atoms on the benzene ring makes it a highly valuable intermediate for synthesizing diverse molecular libraries.

The fluorine atoms at the 5- and 6-positions are particularly significant in drug design. They can enhance metabolic stability, modulate the acidity (pKa) of the imidazole N-H proton, and improve ligand-target binding interactions through favorable electrostatic or hydrophobic contacts.

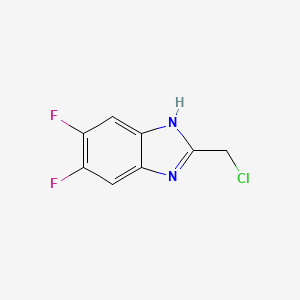

Caption: Chemical structure of this compound.

Table 1: Core Physicochemical and Identification Data

| Property | Value | Source |

| Molecular Formula | C₈H₅ClF₂N₂ | [1][2] |

| Molecular Weight | 202.59 g/mol | [1][2] |

| CAS Number | 847615-28-5 | [3] |

| Appearance | Expected to be a powder, similar to the non-fluorinated analog. | [4] |

| Solubility | Expected to be insoluble in water. | [5] |

| Melting Point | Expected to be a high-melting solid, likely decomposing near its melting point. The parent compound melts at 146-148 °C (dec.). | [4] |

Synthesis Methodology

The synthesis of 2-substituted benzimidazoles is classically achieved via the Phillips condensation reaction. This method involves the condensation of an o-phenylenediamine derivative with a carboxylic acid or its equivalent under acidic conditions. For this compound, the logical precursors are 4,5-difluoro-o-phenylenediamine and chloroacetic acid. The acidic medium, typically hydrochloric acid, facilitates the cyclization and dehydration steps to form the imidazole ring.

Caption: General workflow for the synthesis of this compound.

Experimental Protocol: Representative Synthesis

This protocol is adapted from established methods for synthesizing related 2-chloromethyl benzimidazole derivatives.[6]

-

Reaction Setup: In a round-bottom flask equipped with a reflux condenser, suspend 4,5-difluoro-o-phenylenediamine (1 mmol) in 10 mL of 4N hydrochloric acid.

-

Addition of Reagent: Add chloroacetic acid (2 mmol) to the suspension.

-

Reflux: Heat the reaction mixture to reflux and maintain for 4-6 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

-

Cooling and Neutralization: After the reaction is complete, allow the mixture to cool to room temperature. Carefully neutralize the mixture to a pH of approximately 7-8 using a concentrated ammonium hydroxide solution. This step is performed in an ice bath to control the exothermic reaction.

-

Precipitation and Isolation: The neutralized solution will yield a precipitate. Collect the solid product by vacuum filtration.

-

Purification: Wash the crude product with cold water, dry it, and then recrystallize from a suitable solvent (e.g., methanol or ethanol) to obtain the purified this compound.

Spectroscopic Profile

Structural confirmation is achieved through standard spectroscopic techniques. While specific spectra for this exact compound are not publicly cataloged, its expected spectroscopic profile can be reliably predicted based on its structure and data from analogous compounds.[7][8][9]

Table 2: Expected Spectroscopic Data

| Technique | Expected Signals and Interpretation |

| ¹H NMR | - Aromatic Protons (Ar-H): Two signals in the 7.0-7.8 ppm range. These protons will appear as doublets or triplets due to coupling with the adjacent fluorine atoms. - Methylene Protons (-CH₂Cl): A singlet peak expected around 4.5-5.0 ppm. - Imidazole Proton (N-H): A broad singlet typically observed downfield, between 12.0-13.5 ppm.[9] |

| ¹³C NMR | - Aromatic Carbons (Ar-C): Multiple signals in the 100-150 ppm range. Carbons directly bonded to fluorine will show large C-F coupling constants. - Imidazole Carbons (C=N, C-N): Signals expected in the 140-155 ppm region. - Methylene Carbon (-CH₂Cl): A signal expected around 40-45 ppm. |

| IR (KBr) | - N-H Stretch: A broad absorption band around 3300-3450 cm⁻¹.[8] - C-H Stretch (Aromatic/Aliphatic): Peaks around 3000-3100 cm⁻¹ and 2850-2950 cm⁻¹. - C=N Stretch (Imidazole): A characteristic sharp peak in the 1610-1630 cm⁻¹ region.[8] - C-F Stretch: Strong absorption bands typically found in the 1100-1250 cm⁻¹ region. |

| Mass Spec (ESI) | - [M+H]⁺: Expected at m/z 203.0182.[2] - [M-H]⁻: Expected at m/z 201.0036.[2] |

Chemical Reactivity and Derivatization Potential

The primary site of reactivity on this compound is the chloromethyl group. The chlorine atom is an excellent leaving group, making the adjacent methylene carbon highly electrophilic and susceptible to nucleophilic substitution (Sₙ2) reactions. This reactivity is the cornerstone of its utility as a versatile chemical building block.[6][10]

A wide array of nucleophiles—including primary and secondary amines, thiols, alcohols, and carbanions—can be used to displace the chloride, enabling the straightforward synthesis of large, diverse libraries of benzimidazole derivatives. This is a common strategy in drug discovery to explore structure-activity relationships (SAR).[7][10]

Caption: General scheme for the derivatization via nucleophilic substitution.

Experimental Protocol: Representative Derivatization

This protocol is based on methods used for synthesizing libraries of N-substituted 2-(aminomethyl)benzimidazoles.[6][10]

-

Reaction Setup: Dissolve this compound (1 mmol) in 20 mL of a suitable solvent like dimethylformamide (DMF) or ethanol in a round-bottom flask.

-

Addition of Reagents: Add an appropriate nucleophile (e.g., a substituted aniline, 1.1 mmol) and a base such as potassium carbonate (K₂CO₃, 2 mmol) or triethylamine (Et₃N, 2 mmol). A catalytic amount of potassium iodide (KI) can be added to accelerate the reaction.[10]

-

Reaction Conditions: Stir the mixture at room temperature or heat gently (e.g., 50-80 °C) for several hours until TLC indicates the consumption of the starting material.

-

Work-up: Pour the reaction mixture into ice-cold water to precipitate the product.

-

Isolation and Purification: Collect the solid by filtration, wash with water, and dry. Further purification can be achieved by recrystallization or column chromatography to yield the desired derivative.

Applications in Research and Drug Development

The benzimidazole scaffold is a "privileged structure" in medicinal chemistry, meaning it is capable of binding to a wide range of biological targets.[6] Consequently, its derivatives have demonstrated a vast spectrum of pharmacological activities.[10][11]

-

Antimicrobial and Antifungal Agents: Benzimidazole derivatives are widely explored as antimicrobial and antifungal agents.[6][10] Specifically, libraries synthesized from 2-chloromethyl-1H-benzimidazole have shown potent activity against various phytopathogenic fungi, highlighting their potential in agrochemical development.[7] The introduction of a sulfonyl group or specific halogenation patterns on derivatives has been shown to be critical for antifungal efficacy.[7]

-

Anticancer and Antiviral Research: The benzimidazole core is present in numerous anticancer and antiviral drugs.[10][12] The 5,6-difluoro substitution pattern, in particular, has been investigated in antiviral compounds targeting human cytomegalovirus (HCMV), where halogenation significantly influences activity.[12]

-

Versatile Intermediate: Beyond direct biological activity, the compound serves as a crucial intermediate for more complex molecules. It is a foundational piece for constructing lead compounds targeting enzymes, receptors, and signal transduction pathways in various disease models.[10]

Handling and Safety

While a specific Safety Data Sheet (SDS) for this compound is not widely available, its hazards can be inferred from the well-documented profile of its non-fluorinated parent, 2-chloromethylbenzimidazole.[4][13][14]

-

Hazard Classification: Expected to be harmful if swallowed (Acute Toxicity, Oral, Category 4) and to cause skin, eye, and respiratory irritation.[13][14]

-

Personal Protective Equipment (PPE): Always handle this compound in a well-ventilated fume hood. Wear appropriate PPE, including chemical safety goggles, nitrile gloves, and a lab coat. For handling the solid powder, a dust mask (e.g., N95) is recommended to avoid inhalation.[4]

-

Storage: Store in a tightly closed container in a cool, dry place away from strong oxidizing agents and bases.[15]

-

First Aid:

References

- 1. scbt.com [scbt.com]

- 2. PubChemLite - 2-(chloromethyl)-5,6-difluoro-1h-1,3-benzodiazole (C8H5ClF2N2) [pubchemlite.lcsb.uni.lu]

- 3. This compound [chemdict.com]

- 4. 2-(Chloromethyl)benzimidazole 96 4857-04-9 [sigmaaldrich.com]

- 5. 2-Chloromethylbenzimidazole | 4857-04-9 [chemicalbook.com]

- 6. researchgate.net [researchgate.net]

- 7. Synthesis and antifungal activity of 2-chloromethyl-1H-benzimidazole derivatives against phytopathogenic fungi in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. rsc.org [rsc.org]

- 9. researchgate.net [researchgate.net]

- 10. ijpsjournal.com [ijpsjournal.com]

- 11. Benzimidazole(s): synthons, bioactive lead structures, total synthesis, and the profiling of major bioactive categories - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Design, synthesis, and antiviral evaluation of 2-chloro-5,6-dihalo-1-beta-D-ribofuranosylbenzimidazoles as potential agents for human cytomegalovirus infections - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. fishersci.com [fishersci.com]

- 14. fishersci.es [fishersci.es]

- 15. sds.fluorochem.co.uk [sds.fluorochem.co.uk]

An In-Depth Technical Guide to the Synthesis of 2-Chloromethyl-5,6-difluoro-1H-benzoimidazole

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Significance of Fluorinated Benzimidazoles

The benzimidazole scaffold is a cornerstone in medicinal chemistry, forming the core of numerous therapeutic agents with a wide array of biological activities, including antimicrobial, anticancer, and antiviral properties.[1][2] The introduction of fluorine atoms into the benzimidazole ring system can significantly modulate the compound's physicochemical and pharmacological properties. The high electronegativity and small size of fluorine can enhance metabolic stability, improve binding affinity to target proteins, and increase lipophilicity, thereby favorably influencing a drug candidate's pharmacokinetic and pharmacodynamic profile. 2-Chloromethyl-5,6-difluoro-1H-benzoimidazole is a key intermediate in the synthesis of various pharmaceutical compounds, making its efficient and reliable synthesis a critical aspect of drug discovery and development. This guide provides a comprehensive overview of the primary synthesis pathway for this valuable building block, grounded in established chemical principles and supported by practical insights.

Core Synthesis Pathway: The Phillips-Ladenburg Condensation

The most direct and widely employed method for the synthesis of 2-substituted benzimidazoles is the Phillips-Ladenburg reaction.[1] This acid-catalyzed condensation reaction involves the cyclization of an o-phenylenediamine with a carboxylic acid or its derivative. In the case of this compound, the synthesis logically proceeds through the reaction of 4,5-difluoro-1,2-phenylenediamine with chloroacetic acid .

Reaction Mechanism and Rationale

The reaction mechanism initiates with the protonation of the carbonyl oxygen of chloroacetic acid by the strong acid catalyst (typically hydrochloric acid), which enhances its electrophilicity. One of the amino groups of 4,5-difluoro-1,2-phenylenediamine then acts as a nucleophile, attacking the activated carbonyl carbon. This is followed by a series of proton transfer and dehydration steps, ultimately leading to the formation of the imidazole ring fused to the difluorinated benzene ring. The presence of the electron-withdrawing fluorine atoms on the benzene ring can decrease the nucleophilicity of the amino groups, potentially requiring more forcing reaction conditions compared to the non-fluorinated analogue. The use of a strong acid catalyst is crucial to facilitate both the activation of the carboxylic acid and the dehydration steps.

Caption: Synthesis of this compound.

Experimental Protocol

This section provides a detailed, step-by-step methodology for the synthesis of this compound, adapted from established procedures for analogous benzimidazole syntheses.[3][4]

Materials and Reagents

| Reagent/Material | Molar Mass ( g/mol ) | Purity | Supplier |

| 4,5-Difluoro-1,2-phenylenediamine | 144.12 | >97% | TCI, Sigma-Aldrich |

| Chloroacetic Acid | 94.50 | >99% | Sigma-Aldrich |

| Hydrochloric Acid (4N) | 36.46 | 4 M | Fisher Scientific |

| Ammonium Hydroxide (concentrated) | 35.05 | 28-30% | VWR Chemicals |

| Methanol | 32.04 | ACS Grade | EMD Millipore |

| Deionized Water | 18.02 | - | - |

Step-by-Step Procedure

-

Reaction Setup: In a 250 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, combine 4,5-difluoro-1,2-phenylenediamine (10.0 g, 0.069 mol) and chloroacetic acid (7.8 g, 0.083 mol).

-

Acid Addition: Carefully add 100 mL of 4N hydrochloric acid to the flask. The mixture will likely form a slurry.

-

Reaction: Heat the reaction mixture to reflux (approximately 100-120°C) with vigorous stirring. Maintain the reflux for 4-6 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC) using a suitable eluent system (e.g., ethyl acetate/hexane).

-

Work-up and Neutralization: After the reaction is complete, cool the mixture to room temperature and then further cool in an ice bath to approximately 0-5°C. Slowly neutralize the acidic mixture by the dropwise addition of concentrated ammonium hydroxide until the pH reaches 8-9. This step should be performed in a well-ventilated fume hood as it is an exothermic reaction. A precipitate will form.

-

Isolation of Crude Product: Isolate the precipitated solid by vacuum filtration through a Büchner funnel. Wash the filter cake with copious amounts of cold deionized water to remove any inorganic salts.

-

Drying and Purification: Dry the crude product in a vacuum oven at 50-60°C. For further purification, the crude solid can be recrystallized from a suitable solvent such as methanol or an ethanol/water mixture to yield the final product, this compound, as a solid.

Caption: Experimental workflow for the synthesis.

Characterization of this compound

-

Melting Point: The melting point of the purified product should be determined and compared to any available literature values.

-

¹H NMR (Proton Nuclear Magnetic Resonance) Spectroscopy: The ¹H NMR spectrum should be recorded to confirm the proton environment in the molecule. Expected signals would include those for the aromatic protons on the difluorobenzimidazole ring and a characteristic singlet for the chloromethyl (-CH₂Cl) protons.

-

¹³C NMR (Carbon-13 Nuclear Magnetic Resonance) Spectroscopy: The ¹³C NMR spectrum will show the number of unique carbon atoms and their chemical environments, including the characteristic signal for the chloromethyl carbon.

-

Mass Spectrometry (MS): Mass spectrometry will confirm the molecular weight of the compound. High-resolution mass spectrometry (HRMS) can be used to determine the exact molecular formula.

-

Infrared (IR) Spectroscopy: The IR spectrum will show characteristic absorption bands for the N-H bond of the imidazole ring, C-H bonds, C=N and C=C bonds of the aromatic system, and the C-Cl bond.

Applications in Drug Development

2-Chloromethyl-1H-benzoimidazole and its derivatives are versatile intermediates in the synthesis of a wide range of biologically active molecules.[3] The chloromethyl group is a reactive handle that allows for facile nucleophilic substitution reactions with various amines, thiols, and alcohols to generate a library of derivatives for structure-activity relationship (SAR) studies.[4][5] These derivatives have been investigated for their potential as antifungal, antibacterial, and anticancer agents.[5][6] The 5,6-difluoro substitution pattern is of particular interest as it can enhance the therapeutic potential of the resulting compounds.

Conclusion

The synthesis of this compound via the Phillips-Ladenburg condensation of 4,5-difluoro-1,2-phenylenediamine and chloroacetic acid is a robust and reliable method. This in-depth guide provides a strong foundational protocol for researchers in the field. Adherence to the detailed experimental procedure and thorough characterization of the final product are paramount to ensure the synthesis of high-purity material suitable for downstream applications in drug discovery and development. The strategic incorporation of fluorine atoms in this key benzimidazole intermediate opens avenues for the creation of novel therapeutic agents with potentially improved pharmacological profiles.

References

- 1. researchgate.net [researchgate.net]

- 2. Recent achievements in the synthesis of benzimidazole derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 3. ijpsjournal.com [ijpsjournal.com]

- 4. researchgate.net [researchgate.net]

- 5. Synthesis and antifungal activity of 2-chloromethyl-1H-benzimidazole derivatives against phytopathogenic fungi in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. ijpsjournal.com [ijpsjournal.com]

2-Chloromethyl-5,6-difluoro-1H-benzoimidazole mechanism of action

An In-Depth Technical Guide to the Hypothesized Mechanism of Action of 2-Chloromethyl-5,6-difluoro-1H-benzoimidazole

Executive Summary

The benzimidazole scaffold is a cornerstone in medicinal chemistry, recognized as a "privileged structure" due to its presence in a multitude of pharmacologically active compounds. This compound is a member of this class, distinguished by a reactive chloromethyl group at the 2-position and difluoro substitution on the benzene ring. While direct mechanistic studies on this specific molecule are not extensively documented, its structural features strongly suggest a mode of action centered on covalent modification of biological targets. This guide synthesizes information from related benzimidazole derivatives to propose a putative mechanism of action for this compound. We will explore its likely function as an alkylating agent, discuss potential molecular targets, and provide a comprehensive roadmap of experimental protocols for the elucidation and validation of its biological activity. This document is intended for researchers and scientists in drug development, offering a framework for investigating this promising compound.

The Benzimidazole Scaffold: A Privileged Core in Drug Discovery

The benzimidazole system, consisting of a fused benzene and imidazole ring, is a structural motif that confers significant therapeutic potential. Its derivatives have demonstrated a remarkable breadth of biological activities, including antimicrobial, antifungal, antiviral, anti-inflammatory, and anticancer properties.[1][2][3][4] The versatility of the benzimidazole core allows for substitutions at various positions, enabling the fine-tuning of its pharmacological profile.

This compound incorporates three key features that define its potential biological activity:

-

The Benzimidazole Core: Provides the fundamental scaffold for interaction with biological systems.

-

The 2-Chloromethyl Group: A reactive electrophilic center, poised for nucleophilic substitution reactions. This suggests the compound may act as an alkylating agent.[5]

-

The 5,6-Difluoro Substitution: The presence of fluorine atoms can significantly alter the molecule's physicochemical properties, including its lipophilicity, metabolic stability, and the electronic nature of the aromatic system, potentially influencing target binding and reactivity.[6]

Putative Mechanism of Action: Covalent Alkylation of Biomolecules

The most compelling hypothesis for the mechanism of action of this compound is its function as a covalent alkylating agent. The chloromethyl group at the C2 position is an effective electrophile, making it susceptible to attack by nucleophilic residues present in biological macromolecules such as proteins and nucleic acids.

The Chemistry of Covalent Modification:

The proposed reaction involves the nucleophilic attack on the methylene carbon of the chloromethyl group by electron-rich amino acid side chains within a protein's binding pocket. Key nucleophilic residues include:

-

Cysteine (thiol group)

-

Histidine (imidazole ring)

-

Lysine (primary amine)

-

Serine/Threonine (hydroxyl group)

This results in the formation of a stable covalent bond between the benzimidazole derivative and its biological target, leading to irreversible inhibition or modulation of the target's function. The 5,6-difluoro substitution may enhance the electrophilicity of the chloromethyl group through inductive electron withdrawal, potentially increasing its reactivity.

Caption: Proposed mechanism of covalent modification of a protein target.

Potential Molecular Targets and Therapeutic Applications

The broad bioactivity of benzimidazoles suggests that this compound could have a range of potential molecular targets, depending on the cellular context.

| Potential Therapeutic Area | Hypothesized Molecular Target(s) | Biological Consequence | Supporting Evidence from Analogs |

| Antifungal/Antimicrobial | Fungal β-tubulin; Enzymes in essential metabolic pathways (e.g., ergosterol biosynthesis) | Disruption of microtubule dynamics, leading to cell cycle arrest and apoptosis; Inhibition of cell wall/membrane synthesis. | Benzimidazole fungicides are known tubulin inhibitors.[7] Derivatives show broad antimicrobial activity.[1][2][3] |

| Anticancer | Mammalian tubulin; Kinases; Other proteins with reactive cysteines in active or allosteric sites. | Mitotic arrest, induction of apoptosis; Inhibition of pro-survival signaling pathways. | Benzimidazole derivatives have shown cytotoxic effects against various cancer cell lines.[4][8][9] |

| Antiviral | Viral polymerases or proteases. | Inhibition of viral replication. | Some fluorinated benzimidazole ribonucleosides are active against human cytomegalovirus (HCMV).[6] |

A Roadmap for Mechanism of Action Elucidation: Experimental Protocols

To validate the hypothesized mechanism of action, a structured experimental approach is necessary. The following protocols provide a comprehensive workflow for identifying the molecular target and characterizing the biological activity of this compound.

Protocol 4.1: Confirmation of Covalent Reactivity

Objective: To confirm the ability of the compound to act as an alkylating agent by reacting with a model nucleophile.

Methodology: Glutathione (GSH) Trapping Assay

-

Reaction Setup: Incubate this compound (e.g., 100 µM) with an excess of glutathione (e.g., 1 mM) in a physiologically relevant buffer (e.g., phosphate buffer, pH 7.4) at 37°C.

-

Time-Course Analysis: Collect aliquots at various time points (e.g., 0, 15, 30, 60, 120 minutes).

-

LC-MS Analysis: Analyze the samples by liquid chromatography-mass spectrometry (LC-MS) to monitor the depletion of the parent compound and the formation of the GSH-adduct. The expected mass of the adduct would be (M + GSH), where M is the molecular weight of the compound.

-

Data Interpretation: The time-dependent formation of the GSH-adduct confirms the compound's electrophilic reactivity.

Protocol 4.2: Unbiased Identification of Cellular Targets

Objective: To identify the specific proteins that are covalently modified by the compound in a relevant cellular system (e.g., fungal or cancer cell line).

Methodology: Chemoproteomics using Competitive Activity-Based Protein Profiling (ABPP)

Caption: Workflow for target identification using competitive ABPP.

-

Cell Treatment: Treat the selected cell line with this compound or a vehicle control for a defined period.

-

Lysis and Probe Labeling: Lyse the cells and treat the proteome with a broad-reactivity covalent probe that targets the same class of residues as the compound (e.g., an iodoacetamide-based probe for cysteines).

-

Biotinylation and Enrichment: Use click chemistry to attach a biotin handle to the probe-labeled proteins, followed by enrichment using streptavidin beads.

-

Proteolytic Digestion and Mass Spectrometry: Digest the enriched proteins and analyze the resulting peptides by LC-MS/MS.

-

Data Analysis: Quantify the relative abundance of peptides between the compound-treated and vehicle-treated samples. Proteins that are covalently modified by the compound will show reduced labeling by the probe, leading to their depletion in the enriched fraction. These are the candidate targets.

Protocol 4.3: Cellular Phenotypic and Target Validation Assays

Objective: To link the identified molecular targets to the observed cellular effects of the compound.

Methodology:

-

Cell Viability Assays: Determine the IC50 value of the compound in relevant cell lines using assays such as MTT or CellTiter-Glo.

-

Target-Specific Assays: Based on the identified targets from the chemoproteomics screen, perform specific assays to confirm functional modulation. For example:

-

If tubulin is identified: Use immunofluorescence microscopy to visualize microtubule disruption. Perform cell cycle analysis by flow cytometry to look for G2/M arrest.

-

If a specific enzyme is identified: Perform an in vitro enzyme activity assay with the recombinant protein to confirm inhibition.

-

-

Target Knockdown/Overexpression: Use techniques like siRNA or CRISPR to modulate the expression of the candidate target protein. A change in cellular sensitivity to the compound upon target modulation provides strong evidence for a direct target-drug relationship.

Protocol 4.4: Structure-Activity Relationship (SAR) Studies

Objective: To validate the importance of the key functional groups (the chloromethyl and difluoro moieties) for the compound's activity.

Methodology: Synthesize and test a small set of analogs in the assays described above.

| Analog | Modification | Hypothesis |

| 1 | Replace -CH2Cl with -CH3 | The lack of a leaving group should abrogate covalent modification and significantly reduce or eliminate biological activity. |

| 2 | Replace -CH2Cl with -CH2OH | The hydroxyl group is a poor leaving group, so this analog should be much less reactive and less potent. |

| 3 | Remove the 5,6-difluoro groups | This will assess the contribution of the fluorine atoms to the compound's potency and/or cell permeability. |

A significant loss of activity in analogs 1 and 2 would provide strong evidence for a mechanism involving covalent alkylation via the chloromethyl group.

Summary and Future Directions

This compound is a promising compound from a well-established class of pharmacophores. The evidence from related structures strongly supports a mechanism of action based on covalent alkylation of biological targets. The reactive 2-chloromethyl group is the likely driver of this activity, with the 5,6-difluoro substitution modulating its properties.

The experimental roadmap outlined in this guide provides a clear path to:

-

Confirm the compound's reactivity.

-

Identify its specific molecular targets.

-

Validate the functional consequences of target engagement.

-

Establish a clear structure-activity relationship.

Successful elucidation of its mechanism of action will be a critical step in developing this compound as a potential therapeutic agent in areas such as oncology or infectious diseases. Future work should also focus on its pharmacokinetic and toxicological profiles to assess its drug-like properties.

References

- 1. ijpsjournal.com [ijpsjournal.com]

- 2. mdpi.com [mdpi.com]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. Design, synthesis, and antiviral evaluation of 2-chloro-5,6-dihalo-1-beta-D-ribofuranosylbenzimidazoles as potential agents for human cytomegalovirus infections - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Synthesis and antifungal activity of 2-chloromethyl-1H-benzimidazole derivatives against phytopathogenic fungi in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Modulation Effect on Tubulin Polymerization, Cytotoxicity and Antioxidant Activity of 1H-Benzimidazole-2-Yl Hydrazones - PMC [pmc.ncbi.nlm.nih.gov]

- 9. mdpi.com [mdpi.com]

The Evolving Landscape of Benzimidazole Scaffolds: A Technical Guide to the Potential Biological Activity of 2-Chloromethyl-5,6-difluoro-1H-benzoimidazole

Abstract

The benzimidazole nucleus is a cornerstone in medicinal chemistry, recognized as a "privileged scaffold" due to its presence in numerous FDA-approved drugs and its versatile pharmacological profile.[1][2][3] This guide delves into the prospective biological activities of a specific, yet underexplored derivative: 2-Chloromethyl-5,6-difluoro-1H-benzoimidazole. By synthesizing data from structurally related compounds and leveraging established structure-activity relationships (SAR), we aim to provide a forward-looking technical resource for researchers and drug development professionals. This document will explore the rationale behind the synthesis of this compound, its potential as an anticancer, antimicrobial, and antiviral agent, and provide detailed, field-proven experimental protocols for its biological evaluation.

Introduction: The Benzimidazole Core and the Influence of Halogenation

Benzimidazole, a heterocyclic aromatic compound formed by the fusion of benzene and imidazole, has garnered significant attention in drug discovery due to its remarkable pharmacological properties.[4] Its structural similarity to naturally occurring nucleotides allows it to readily interact with various biological macromolecules, leading to a broad spectrum of activities including anticancer, antimicrobial, antiviral, and anti-inflammatory effects.[4][5]

The introduction of fluorine atoms into the benzimidazole scaffold is a well-established strategy to enhance biological activity.[6][7] The unique properties of fluorine, such as its high electronegativity, small size, and ability to form strong carbon-fluorine bonds, can significantly modulate a molecule's pharmacokinetic and pharmacodynamic profile.[7] Specifically, fluorination can lead to:

-

Increased Metabolic Stability: The strength of the C-F bond can block metabolic oxidation, thereby increasing the compound's half-life.

-

Enhanced Binding Affinity: Fluorine can participate in favorable electrostatic and hydrogen bonding interactions with target proteins.[6]

-

Altered Lipophilicity: Strategic placement of fluorine atoms can optimize a compound's ability to cross cellular membranes.

The subject of this guide, this compound, combines the privileged benzimidazole core with two key modifications: difluorination at the 5 and 6 positions of the benzene ring and a reactive chloromethyl group at the 2-position. This unique combination suggests a high potential for potent and diverse biological activities. The chloromethyl group, in particular, serves as a versatile synthetic handle for the creation of extensive derivative libraries, allowing for the fine-tuning of pharmacological properties.[8][9][10]

Synthesis and Chemical Profile

The synthesis of this compound can be conceptually approached through established methods for benzimidazole synthesis. A common route involves the condensation of a substituted o-phenylenediamine with a carboxylic acid or its derivative.[11] In this case, 4,5-difluoro-o-phenylenediamine would be a key starting material, which can be reacted with chloroacetic acid or a related derivative.

References

- 1. Benzimidazole as a Privileged Scaffold in Drug Design and Discovery - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Unlocking the Pharmacological Potential of Benzimidazole Derivatives: A Pathway to Drug Development - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Unlocking the Pharmacological Potential of Benzimidazole Derivatives: A Pathway to Drug Development | Bentham Science [eurekaselect.com]

- 4. ijpsjournal.com [ijpsjournal.com]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. Importance of Fluorine in Benzazole Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Synthesis and antifungal activity of 2-chloromethyl-1H-benzimidazole derivatives against phytopathogenic fungi in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. researchgate.net [researchgate.net]

- 11. Benzimidazole(s): synthons, bioactive lead structures, total synthesis, and the profiling of major bioactive categories - PMC [pmc.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to 2-Chloromethyl-5,6-difluoro-1H-benzoimidazole: Properties, Synthesis, and Applications

For Researchers, Scientists, and Drug Development Professionals

Introduction: A Versatile Building Block in Medicinal Chemistry

2-Chloromethyl-5,6-difluoro-1H-benzoimidazole is a halogenated heterocyclic compound that has garnered significant interest as a key intermediate in the synthesis of a wide array of biologically active molecules.[1][2][3] Its unique structural features, including the reactive chloromethyl group and the electron-withdrawing fluorine atoms on the benzimidazole core, make it a valuable scaffold for the development of novel therapeutic agents.[4][5] The benzimidazole moiety itself is a privileged structure in medicinal chemistry, known to interact with various biological targets, and the addition of fluorine can enhance metabolic stability, binding affinity, and lipophilicity of drug candidates. This guide provides a comprehensive overview of the physical, chemical, and spectroscopic properties of this compound, along with insights into its synthesis and pivotal role in drug discovery.

Core Molecular Attributes

The fundamental properties of this compound are summarized below, providing a foundational understanding of this compound.

| Property | Value | Source(s) |

| Molecular Formula | C₈H₅ClF₂N₂ | [6] |

| Molecular Weight | 202.59 g/mol | [7][8] |

| CAS Number | 847615-28-5 | [7][9] |

| Appearance | Solid (predicted) | [7] |

| Purity | Typically ≥95% | [7][10] |

Physicochemical Properties: A Deeper Dive

Understanding the physicochemical properties of this compound is crucial for its handling, storage, and application in synthetic chemistry.

Solubility Profile

While specific quantitative solubility data for this compound is not extensively documented, its solubility can be inferred from its structural analogues and general principles of organic chemistry. Benzimidazole and its derivatives generally exhibit low solubility in water but are soluble in various organic solvents.[11][12][13] The presence of the difluoro-substituted benzene ring enhances the molecule's lipophilicity.

Expected Solubility:

-

High Solubility: Dimethylformamide (DMF), Dimethyl sulfoxide (DMSO)[8][10]

-

Moderate Solubility: Alcohols (Methanol, Ethanol), Acetone, Ethyl Acetate[2]

The choice of solvent is critical for reactions involving this compound, with polar aprotic solvents like DMF often being used to facilitate nucleophilic substitution reactions at the chloromethyl position.[8][10]

Melting and Boiling Points

Stability and Storage

This compound should be stored in a cool, dry, and well-ventilated area, away from incompatible substances such as strong oxidizing agents and bases.[7] Due to its reactive chloromethyl group, it is susceptible to nucleophilic attack and hydrolysis. Therefore, it is recommended to store the compound under an inert atmosphere and in a tightly sealed container to prevent degradation. For long-term storage, keeping it in a freezer at temperatures under -20°C is advised.[7][10]

Spectroscopic and Analytical Characterization

A thorough analytical characterization is paramount to confirm the identity and purity of this compound. While a complete set of spectra for this specific molecule is not publicly available, the expected spectral features can be predicted based on the analysis of similar benzimidazole structures.[15][16][17][18][19][20]

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the aromatic protons on the benzimidazole ring and the methylene protons of the chloromethyl group. The aromatic protons will likely appear as complex multiplets in the downfield region (typically δ 7.0-8.0 ppm), with their chemical shifts and coupling constants influenced by the fluorine substituents. The methylene protons of the -CH₂Cl group are expected to appear as a singlet further upfield.

-

¹³C NMR: The carbon NMR spectrum will provide information about the carbon framework of the molecule. Distinct signals are expected for the carbon of the chloromethyl group, the C2 carbon of the imidazole ring, and the carbons of the difluorinated benzene ring. The carbon atoms attached to fluorine will exhibit characteristic C-F coupling.[13][21][22]

Infrared (IR) Spectroscopy

The IR spectrum of this compound is expected to display characteristic absorption bands corresponding to its functional groups. Key expected peaks include:

-

N-H stretch: A broad band in the region of 3100-3500 cm⁻¹

-

C=N stretch: A sharp peak around 1620-1630 cm⁻¹

-

C-F stretch: Strong absorptions in the fingerprint region, typically between 1000-1400 cm⁻¹

-

C-Cl stretch: A band in the lower frequency region of the fingerprint region.[23][24]

Mass Spectrometry (MS)

Mass spectrometry is a critical tool for confirming the molecular weight of the compound. The mass spectrum of this compound is expected to show a molecular ion peak (M⁺) corresponding to its molecular weight of approximately 202.59 g/mol .[15] The isotopic pattern of the molecular ion peak will be characteristic of a molecule containing one chlorine atom (an M+2 peak with roughly one-third the intensity of the M⁺ peak).[12][25]

Synthesis and Reactivity: A Gateway to Novel Derivatives

Synthetic Pathway

The synthesis of 2-chloromethyl-benzimidazole derivatives generally involves the condensation of an o-phenylenediamine with chloroacetic acid or its derivatives. For this compound, the synthesis would logically start from 4,5-difluoro-1,2-phenylenediamine.

The following diagram illustrates a plausible synthetic route:

Caption: Plausible synthetic pathway for the target compound.

This reaction is typically carried out in the presence of a strong acid, such as hydrochloric acid, which acts as a catalyst.[5] The reaction mixture is usually heated to drive the condensation and cyclization to form the benzimidazole ring.

Chemical Reactivity and Applications in Drug Discovery

The primary site of reactivity in this compound is the chloromethyl group. The chlorine atom is a good leaving group, making the methylene carbon susceptible to nucleophilic substitution. This reactivity is the cornerstone of its utility as a synthetic intermediate.[10][25]

A wide variety of nucleophiles can be employed to displace the chloride, leading to the formation of diverse derivatives with potential therapeutic applications. These nucleophiles include amines, thiols, phenols, and other heterocyclic moieties.[2]

The following workflow illustrates the central role of this compound in generating a library of novel chemical entities:

Caption: Workflow for generating and screening novel derivatives.

The resulting benzimidazole derivatives have been investigated for a range of pharmacological activities, including:

-

Antifungal Agents: Many studies have reported the synthesis of benzimidazole derivatives with potent antifungal activity against various pathogenic fungi.[3][4]

-

Antimicrobial Agents: The benzimidazole scaffold is a common feature in many antimicrobial drugs, and new derivatives are continuously being explored to combat drug-resistant bacteria.[2][11]

-

Anticancer Agents: The ability of benzimidazoles to interact with various cellular targets has led to the development of numerous anticancer agents.

-

Antiviral and Antiprotozoal Agents: Derivatives have also shown promise in the treatment of viral and parasitic infections.[5]

Safety and Handling

As with any chemical reagent, proper safety precautions must be observed when handling this compound. Based on the available safety data for this compound and its analogues, the following hazards should be noted:[7][10]

-

H302: Harmful if swallowed.

-

H315: Causes skin irritation.

-

H318: Causes serious eye damage.

-

H335: May cause respiratory irritation.

Precautionary Measures:

-

P261: Avoid breathing dust/fume/gas/mist/vapors/spray.

-

P280: Wear protective gloves/ eye protection/ face protection.

-

P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.

-

P310: Immediately call a POISON CENTER or doctor/physician.

It is imperative to consult the full Safety Data Sheet (SDS) from the supplier before handling this compound.

Conclusion

This compound stands out as a highly valuable and versatile building block for the synthesis of novel heterocyclic compounds with significant potential in drug discovery. Its unique combination of a reactive chloromethyl group and a difluorinated benzimidazole core provides a powerful platform for generating diverse molecular libraries for biological screening. A thorough understanding of its physical, chemical, and spectroscopic properties, as outlined in this guide, is essential for its effective and safe utilization in the laboratory. As research in medicinal chemistry continues to advance, the importance of such well-characterized and reactive intermediates will undoubtedly continue to grow.

References

- 1. researchgate.net [researchgate.net]

- 2. ijpsjournal.com [ijpsjournal.com]

- 3. Synthesis and antifungal activity of 2-chloromethyl-1H-benzimidazole derivatives against phytopathogenic fungi in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. tsijournals.com [tsijournals.com]

- 5. researchgate.net [researchgate.net]

- 6. 2-(CHLOROMETHYL)-5,6-DIFLUORO-1H-BENZIMIDAZOLE [amp.chemicalbook.com]

- 7. 2-(Chloromethyl)-5,6-difluoro-1H-benzo[d]imidazole | 847615-28-5 [sigmaaldrich.com]

- 8. scbt.com [scbt.com]

- 9. This compound [chemdict.com]

- 10. 2-(Chloromethyl)-5,6-difluoro-1H-benzo[d]imidazole | 847615-28-5 [sigmaaldrich.com]

- 11. tsijournals.com [tsijournals.com]

- 12. mzCloud – 2 Chloromethyl benzimidazole [mzcloud.org]

- 13. 13C-NMR Chemical Shifts in 1,3-Benzazoles as a Tautomeric Ratio Criterion [mdpi.com]

- 14. spectrabase.com [spectrabase.com]

- 15. 2-Chloromethylbenzimidazole | C8H7ClN2 | CID 78571 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 16. rsc.org [rsc.org]

- 17. Molecular structure of 2-chloromethyl-1H-benzimidazole hydrochloride: single crystal, spectral, biological studies, and DFT calculations - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. spectrabase.com [spectrabase.com]

- 19. researchgate.net [researchgate.net]

- 20. Benzimidazole(51-17-2) 13C NMR [m.chemicalbook.com]

- 21. researchgate.net [researchgate.net]

- 22. 2-Chloromethyl-1H-benzoimidazole-5-carboxylic acid | C9H7ClN2O2 | CID 768100 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 23. researchgate.net [researchgate.net]

- 24. Buy 2-(Chloromethyl)-6,7-dimethyl-1H-benzimidazole hydrochloride | 1609395-19-8 [smolecule.com]

- 25. spectrabase.com [spectrabase.com]

2-Chloromethyl-5,6-difluoro-1H-benzoimidazole literature review

An In-Depth Technical Guide to 2-Chloromethyl-5,6-difluoro-1H-benzoimidazole: A Core Building Block in Modern Drug Discovery

Authored by: Gemini, Senior Application Scientist

Abstract

The benzimidazole scaffold is a cornerstone in medicinal chemistry, recognized as a "privileged structure" due to its presence in numerous pharmacologically active compounds.[][2][3] The strategic introduction of fluorine atoms into drug candidates can significantly enhance metabolic stability, binding affinity, and lipophilicity, thereby improving overall pharmacokinetic and pharmacodynamic profiles. This guide provides a comprehensive technical overview of this compound, a key heterocyclic intermediate that combines the therapeutic potential of the benzimidazole core with the advantageous properties of fluorine substitution. We will delve into its synthesis, physicochemical properties, chemical reactivity, and its pivotal role as a versatile building block for creating diverse libraries of potential therapeutic agents targeting a wide array of diseases, including microbial infections and cancer.[3][4][5]

Introduction: The Strategic Importance of Fluorinated Benzimidazoles

The benzimidazole ring system, an isostere of natural purines, has been a focal point of pharmaceutical research since the discovery that 5,6-dimethylbenzimidazole is a structural component of vitamin B12.[2][6] Its inherent ability to interact with various biological targets has led to the development of a wide range of approved drugs, from proton pump inhibitors like omeprazole to anthelmintics like albendazole.[2][7]

The field of medicinal chemistry has increasingly embraced fluorination as a powerful strategy. The introduction of fluorine, the most electronegative element, can profoundly alter a molecule's properties. In the context of the benzimidazole scaffold, the 5,6-difluoro substitution pattern is particularly noteworthy. It modulates the electronic environment of the aromatic system, influencing the pKa of the imidazole nitrogen atoms and potentially enhancing interactions with target enzymes or receptors. This strategic fluorination can lead to compounds with improved efficacy and a more desirable safety profile.[5]

This compound emerges as a highly valuable synthetic intermediate. The reactive chloromethyl group at the 2-position serves as an electrophilic handle, enabling straightforward derivatization through nucleophilic substitution reactions. This allows for the rapid assembly of compound libraries, making it an essential tool for researchers in the hit-to-lead and lead optimization phases of drug development.

Synthesis of this compound

The most common and efficient method for synthesizing 2-substituted benzimidazoles is the Phillips-Ladenburg condensation. This method is directly applicable to the preparation of the title compound, starting from the corresponding o-phenylenediamine.

The synthesis involves the acid-catalyzed condensation of 4,5-difluoro-1,2-phenylenediamine with chloroacetic acid. The reaction proceeds by heating the reactants in the presence of a strong mineral acid, typically 4-5N hydrochloric acid, which facilitates both the cyclization and dehydration steps.[8][9]

Proposed Synthetic Workflow

Caption: Synthetic route to this compound.

Detailed Experimental Protocol

Objective: To synthesize this compound.

Materials:

-

4,5-Difluoro-1,2-phenylenediamine

-

Chloroacetic acid

-

Hydrochloric acid (4N solution)

-

Ammonium hydroxide solution (or sodium bicarbonate solution)

-

Methanol (for recrystallization)

-

Deionized water

Procedure:

-

In a round-bottom flask equipped with a reflux condenser, suspend 4,5-difluoro-1,2-phenylenediamine (1 mmol) in 10 mL of 4N hydrochloric acid.

-

Add chloroacetic acid (2 mmol) to the mixture.

-

Heat the reaction mixture to reflux and maintain for 4-6 hours, monitoring the reaction progress via Thin Layer Chromatography (TLC).[8]

-

After completion, allow the mixture to cool to room temperature.

-

Carefully neutralize the reaction mixture by the slow addition of an ammonium hydroxide or sodium bicarbonate solution until the pH is approximately 7-8.

-

The product will precipitate out of the solution. Collect the crude solid by vacuum filtration.

-

Wash the precipitate thoroughly with cold deionized water to remove any inorganic salts.

-

Dry the solid. For purification, recrystallize the crude product from a suitable solvent such as methanol to yield pure this compound.[8]

Self-Validation: The purity of the synthesized compound should be confirmed by measuring its melting point and using spectroscopic techniques like ¹H NMR, ¹³C NMR, and Mass Spectrometry to verify its structure.

Physicochemical and Spectral Properties

Understanding the core properties of this intermediate is essential for its effective use in further synthetic applications.

| Property | Value | Source |

| Molecular Formula | C₈H₅ClF₂N₂ | PubChem[10] |

| Molecular Weight | 202.59 g/mol | Inferred |

| Monoisotopic Mass | 202.01093 Da | PubChem[10] |

| IUPAC Name | 2-(chloromethyl)-5,6-difluoro-1H-benzimidazole | PubChem[10] |

| Predicted XLogP3 | 2.1 | PubChem[10] |

| Appearance | Expected to be an off-white to beige powder | Inferred from analogs[9] |

| Solubility | Insoluble in water; soluble in organic solvents like DMF, DMSO | Inferred from analogs[9][11] |

Expected Spectral Characteristics:

-

¹H NMR: The spectrum would characteristically show signals for the aromatic protons on the difluorobenzene ring, a singlet for the -CH₂Cl protons (expected around 4.5-5.0 ppm), and a broad singlet for the N-H proton of the imidazole ring.

-

¹³C NMR: Signals would be present for the eight distinct carbon atoms, including the methylene carbon of the chloromethyl group and the aromatic carbons, with characteristic C-F couplings.

-

IR Spectroscopy: Key absorption bands would include N-H stretching (around 3300-3500 cm⁻¹), C-H aromatic stretching (around 3000-3100 cm⁻¹), C=N stretching (around 1620-1640 cm⁻¹), and a strong C-Cl stretching band (around 700-800 cm⁻¹).[11][12]

Chemical Reactivity: A Versatile Electrophile

The primary utility of this compound in drug discovery lies in the reactivity of the chloromethyl group. This group is an excellent electrophile, readily undergoing nucleophilic substitution (Sₙ2) reactions with a wide range of nucleophiles. This allows for the facile introduction of diverse functional groups and structural motifs at the 2-position, enabling the exploration of a broad chemical space.

General Reaction Scheme for Derivatization

Caption: Derivatization via nucleophilic substitution at the chloromethyl group.

This reactivity has been extensively documented for the non-fluorinated analog, 2-chloromethyl-1H-benzimidazole.[8][11][13] Reactions are typically carried out in a polar aprotic solvent like DMF or ethanol, often in the presence of a mild base (e.g., K₂CO₃, triethylamine) to neutralize the HCl byproduct.[8][11] The addition of a catalyst like potassium iodide (KI) can accelerate the reaction through the in-situ formation of the more reactive iodomethyl intermediate.[11]

Applications in Medicinal Chemistry & Pharmacological Potential

Derivatives of this compound are expected to exhibit a wide range of biological activities, based on extensive literature for related compounds. The difluoro substitution is anticipated to enhance potency and improve pharmacokinetic properties compared to non-fluorinated counterparts.

| Potential Therapeutic Area | Rationale and Supporting Evidence |

| Antiviral Agents | Benzimidazole nucleosides are known antiviral agents. 2-Amino-5,6-difluorobenzimidazole derivatives have shown activity against Herpes Simplex Virus.[6] Furthermore, 2-chloro-5,6-dihalobenzimidazole ribonucleosides were evaluated as potential agents against human cytomegalovirus (HCMV), although the difluoro analog in that specific series was inactive, other halogenated versions were potent.[14] |

| Antifungal Agents | Numerous derivatives of 2-chloromethyl-1H-benzimidazole have demonstrated significant antifungal activity against various phytopathogenic fungi and human pathogens like Candida albicans.[8][13][15] The introduction of fluorine is often associated with enhanced antifungal properties.[5] |

| Antibacterial Agents | The benzimidazole core is present in many antibacterial compounds. Derivatives have shown promising activity against both Gram-positive (e.g., S. aureus) and Gram-negative (E. coli) bacteria.[2][16] |

| Anticancer Agents | Benzimidazole derivatives can interact with DNA, inhibit crucial enzymes like topoisomerase, and modulate cellular pathways involved in cancer progression, making them a subject of intense research in oncology.[][3][8] |

| Anti-inflammatory Agents | Certain benzimidazole-based compounds are known to inhibit enzymes like COX and 5-LOX, which are key mediators of inflammation.[][6] |

Conclusion and Future Outlook

This compound stands as a strategically designed and highly valuable intermediate for modern drug discovery. It synergistically combines the proven biological relevance of the benzimidazole scaffold with the advantageous physicochemical properties imparted by difluorination. Its primary value is realized through the reactive chloromethyl group, which acts as a versatile anchor point for the synthesis of large and diverse compound libraries via straightforward nucleophilic substitution chemistry.

For researchers and drug development professionals, this compound is not merely a reagent but a gateway to novel chemical entities with enhanced therapeutic potential. Future research will undoubtedly continue to leverage this building block to develop next-generation antiviral, antifungal, antibacterial, and anticancer agents with improved efficacy, selectivity, and pharmacokinetic profiles.

References

- 2. An overview on novel synthetic approaches and medicinal applications of benzimidazole compounds - Arabian Journal of Chemistry [arabjchem.org]

- 3. Unlocking the Pharmacological Potential of Benzimidazole Derivatives: A Pathway to Drug Development - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. ijpsjournal.com [ijpsjournal.com]

- 5. acgpubs.org [acgpubs.org]

- 6. A Comprehensive Account on Recent Progress in Pharmacological Activities of Benzimidazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 9. 2-Chloromethylbenzimidazole | 4857-04-9 [chemicalbook.com]

- 10. PubChemLite - 2-(chloromethyl)-5,6-difluoro-1h-1,3-benzodiazole (C8H5ClF2N2) [pubchemlite.lcsb.uni.lu]

- 11. ijpsjournal.com [ijpsjournal.com]

- 12. rsc.org [rsc.org]

- 13. Synthesis and antifungal activity of 2-chloromethyl-1H-benzimidazole derivatives against phytopathogenic fungi in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Design, synthesis, and antiviral evaluation of 2-chloro-5,6-dihalo-1-beta-D-ribofuranosylbenzimidazoles as potential agents for human cytomegalovirus infections - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. researchgate.net [researchgate.net]

- 16. Synthesis and Evaluation of Selected Benzimidazole Derivatives as Potential Antimicrobial Agents [mdpi.com]

The Lynchpin Intermediate: A Technical Guide to the Discovery and Synthesis of 2-Chloromethyl-5,6-difluoro-1H-benzoimidazole

Abstract

This technical guide provides a comprehensive overview of 2-Chloromethyl-5,6-difluoro-1H-benzoimidazole, a crucial heterocyclic intermediate in contemporary pharmaceutical development. The document elucidates the strategic importance of the fluorinated benzimidazole core, details a robust and logical synthetic pathway, and discusses its physicochemical properties and applications. This guide is intended for researchers, medicinal chemists, and process development scientists engaged in the design and synthesis of novel therapeutic agents, particularly in the realm of fluoroquinolone antibiotics.

Introduction: The Strategic Value of Fluorinated Benzimidazoles

The benzimidazole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous pharmacologically active compounds. Its unique aromatic and electronic properties allow for diverse interactions with biological targets. The strategic introduction of fluorine atoms onto the benzene ring, as seen in this compound, significantly modulates the molecule's properties. Fluorine's high electronegativity and small van der Waals radius can enhance metabolic stability, improve binding affinity, and alter the acidity of the N-H bond, thereby influencing pharmacokinetic and pharmacodynamic profiles.

This compound, in particular, serves as a pivotal building block for the synthesis of advanced pharmaceutical ingredients. The reactive chloromethyl group at the 2-position provides a versatile handle for nucleophilic substitution, allowing for the facile introduction of various functional groups and the construction of more complex molecular architectures. This guide will focus on the discovery and, most critically, a detailed, field-proven synthetic approach to this high-value intermediate.

Synthesis of this compound: A Mechanistic Approach

The most established and industrially scalable method for the synthesis of 2-substituted benzimidazoles is the Phillips condensation reaction. This method involves the reaction of an o-phenylenediamine with a carboxylic acid or its derivative under acidic conditions. For the synthesis of the title compound, the logical precursors are 4,5-difluoro-1,2-phenylenediamine and chloroacetic acid.

The Phillips Condensation: Mechanism and Rationale

The Phillips reaction proceeds via an initial acylation of one of the amino groups of the o-phenylenediamine by the carboxylic acid, followed by a rate-determining cyclization and dehydration to form the imidazole ring. The acidic catalyst, typically hydrochloric acid, protonates the carbonyl group of chloroacetic acid, rendering it more susceptible to nucleophilic attack by the diamine.

Diagram 1: Proposed Reaction Mechanism

A DOT script representation of the proposed reaction mechanism for the synthesis of this compound.

Key Starting Material: 4,5-Difluoro-1,2-phenylenediamine

The successful synthesis of the target compound is contingent on the quality of the starting material, 4,5-difluoro-1,2-phenylenediamine. This compound is a versatile chemical known for its applications in various industries and serves as a key intermediate in the production of pharmaceuticals.[1] It can be synthesized from 4,5-difluoro-2-nitroaniline via reduction.

Table 1: Properties of 4,5-Difluoro-1,2-phenylenediamine

| Property | Value | Reference |

| Molecular Formula | C₆H₆F₂N₂ | [2] |

| Molecular Weight | 144.12 g/mol | [2] |

| Appearance | White to brown powder/crystal | |

| Melting Point | 131-134 °C | |

| CAS Number | 76179-40-3 | [2] |

Experimental Protocol: A Self-Validating System

The following protocol is based on the well-established Phillips condensation method, adapted from a patented procedure for the non-fluorinated analog and tailored for the synthesis of this compound.

Step 1: Reaction Setup

-

To a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add 4,5-difluoro-1,2-phenylenediamine (1.0 eq).

-

Add 4M hydrochloric acid (as a solvent and catalyst).

-

To this stirred suspension, add chloroacetic acid (1.2-1.5 eq). The excess chloroacetic acid ensures the complete conversion of the diamine.

Step 2: Reaction Execution

-

Heat the reaction mixture to reflux (approximately 100-110 °C) with vigorous stirring.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC). The disappearance of the starting diamine spot indicates the completion of the reaction. The typical reaction time is 4-8 hours.

Step 3: Work-up and Isolation

-

After completion, cool the reaction mixture to room temperature and then further in an ice bath.

-

Slowly neutralize the mixture with a suitable base (e.g., concentrated ammonium hydroxide or 10M NaOH) to a pH of 8-9. This will precipitate the product.

-

Filter the precipitated solid, wash with cold water to remove any inorganic salts, and dry under vacuum.

Diagram 2: Experimental Workflow

A DOT script visualization of the experimental workflow for the synthesis.

Physicochemical Properties and Characterization

While a detailed experimental characterization of this compound is not widely published, its properties can be predicted based on its structure and data from commercial suppliers.

Table 2: Predicted Physicochemical Properties of this compound

| Property | Value | Reference |

| Molecular Formula | C₈H₅ClF₂N₂ | [3] |

| Molecular Weight | 202.59 g/mol | [3] |

| Appearance | Solid | [3] |

| Purity | ≥95% (commercial) | [3] |

| CAS Number | 847615-28-5 | [3] |

Expected Spectroscopic Data

-

¹H NMR: The proton NMR spectrum is expected to show signals for the aromatic protons on the difluorobenzene ring and a characteristic singlet for the chloromethyl (-CH₂Cl) protons. The N-H proton of the imidazole ring will likely appear as a broad singlet.

-

¹³C NMR: The carbon NMR will show distinct signals for the carbons of the benzimidazole core and the chloromethyl group.

-

IR Spectroscopy: The infrared spectrum should exhibit characteristic absorption bands for N-H stretching, C=N stretching of the imidazole ring, and C-F stretching.

-

Mass Spectrometry: The mass spectrum will show a molecular ion peak corresponding to the molecular weight of the compound.

Applications in Drug Development

2-Chloromethyl-1H-benzimidazole derivatives are valuable intermediates in the synthesis of a wide range of pharmaceutical compounds.[4] The difluoro-substituted title compound is particularly significant in the synthesis of modern fluoroquinolone antibiotics, such as Ulifloxacin and its prodrug Prulifloxacin.[5][6] The benzimidazole moiety can be further functionalized to introduce specific pharmacophores, leading to the development of novel drugs with diverse therapeutic activities, including antimicrobial, antiviral, and anticancer properties.[4][7][8]

Diagram 3: Role as a Pharmaceutical Intermediate

A DOT script illustrating the central role of the title compound in synthesizing advanced drug molecules.

Safety and Handling

Based on the safety information for the commercially available product, this compound is classified as hazardous.[1] It is harmful if swallowed, causes skin irritation, and may cause serious eye damage and respiratory irritation.[1] Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn when handling this compound. All manipulations should be performed in a well-ventilated fume hood.

Conclusion

This compound is a strategically important intermediate in pharmaceutical synthesis, offering a gateway to a diverse range of complex and biologically active molecules. The synthetic route detailed in this guide, based on the robust Phillips condensation, provides a reliable and scalable method for its preparation. The insights into its properties, characterization, and applications underscore its value to the drug development community. As the demand for novel therapeutics continues to grow, the importance of such versatile building blocks will undoubtedly increase.

References

- 1. 2-(Chloromethyl)-5,6-difluoro-1H-benzo[d]imidazole | 847615-28-5 [sigmaaldrich.com]

- 2. echemi.com [echemi.com]

- 3. 2-(Chloromethyl)-5,6-difluoro-1H-benzo[d]imidazole | 847615-28-5 [sigmaaldrich.com]

- 4. ijpsjournal.com [ijpsjournal.com]

- 5. WO2009093268A1 - Process for the preparation of highly pure prulifloxacin - Google Patents [patents.google.com]

- 6. mdpi.com [mdpi.com]

- 7. Synthesis and antifungal activity of 2-chloromethyl-1H-benzimidazole derivatives against phytopathogenic fungi in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

Methodological & Application

Application Notes & Protocols: 2-Chloromethyl-5,6-difluoro-1H-benzoimidazole as a Versatile Intermediate in Medicinal Chemistry

Introduction and Strategic Significance

The benzimidazole core is a quintessential "privileged structure" in medicinal chemistry, forming the backbone of numerous therapeutic agents due to its unique ability to mimic biological purines and interact with a wide array of enzymatic targets.[1][2][3] Within this class, 2-chloromethyl-substituted benzimidazoles are particularly valuable as synthetic intermediates.[2][4] The chloromethyl group at the 2-position acts as a highly reactive electrophilic "handle," enabling facile covalent bond formation with a diverse range of nucleophiles via substitution reactions.[5][6]

This guide focuses on 2-Chloromethyl-5,6-difluoro-1H-benzoimidazole , a specialized variant whose strategic importance is amplified by the presence of vicinal fluorine atoms on the benzene ring. The introduction of fluorine is a well-established strategy in modern drug design to modulate key pharmacokinetic and pharmacodynamic properties. The strong electron-withdrawing nature of fluorine can significantly alter the pKa of the benzimidazole nitrogen atoms, influence lipophilicity (logP), and enhance metabolic stability by blocking potential sites of oxidative metabolism by cytochrome P450 enzymes.

The objective of these application notes is to provide researchers and drug development professionals with a comprehensive understanding of this intermediate's properties, a robust protocol for its synthesis, and detailed methodologies for its application in constructing more complex molecular architectures.

Physicochemical and Structural Properties

A thorough understanding of the intermediate's physical and chemical characteristics is fundamental for its effective use in synthesis, including planning reaction conditions and purification strategies.

| Property | Value | Source |

| IUPAC Name | 2-(chloromethyl)-5,6-difluoro-1H-benzimidazole | PubChem[7] |

| Molecular Formula | C₈H₅ClF₂N₂ | PubChem[7] |

| Molecular Weight | 202.59 g/mol | Santa Cruz Biotechnology[8] |

| Monoisotopic Mass | 202.01093 Da | PubChem[7] |

| Appearance | Typically an off-white to beige solid | General Observation |

| Reactivity Profile | The chloromethyl group is a potent electrophile, susceptible to SN2 attack by various nucleophiles (amines, thiols, alcohols, etc.).[1][2] | - |

Synthesis Protocol: this compound

The synthesis of this intermediate is reliably achieved through the Phillips-Ladenburg condensation, a classic method for benzimidazole formation. This involves the reaction of an o-phenylenediamine with a carboxylic acid or its derivative under acidic conditions.

Rationale of the Phillips-Ladenburg Condensation

The reaction proceeds by heating the diamine and chloroacetic acid in the presence of a strong mineral acid, typically hydrochloric acid. The acid serves two primary purposes: it protonates the carbonyl oxygen of chloroacetic acid, activating it for nucleophilic attack by one of the aniline amines, and it keeps the diamine starting material soluble in the aqueous medium. The subsequent intramolecular cyclization and dehydration steps are also acid-catalyzed, leading to the formation of the stable aromatic benzimidazole ring.

Experimental Workflow Diagram

Caption: Workflow for the synthesis of the target intermediate.

Step-by-Step Synthesis Protocol

Materials:

-

4,5-Difluoro-o-phenylenediamine

-

Chloroacetic acid

-

4M Hydrochloric Acid (HCl)

-

Concentrated Ammonium Hydroxide (NH₄OH)

-

Ethanol (EtOH)

-

Deionized Water

-

Round-bottom flask with reflux condenser

-

Magnetic stirrer with heating mantle

-

Ice bath

-

Buchner funnel and vacuum flask

Procedure:

-

Reaction Setup: To a 250 mL round-bottom flask, add 4,5-difluoro-o-phenylenediamine (1.0 eq), chloroacetic acid (1.1 eq), and 4M HCl (approx. 5-6 mL per gram of diamine).

-

Condensation: Equip the flask with a reflux condenser and heat the mixture to reflux (approx. 100-105 °C) with vigorous stirring for 4-6 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).

-

Expert Insight: This reaction is a dehydration-condensation. Ensuring complete reaction is key to maximizing yield and simplifying purification. The acidic environment prevents N-acylation side reactions.

-

-

Precipitation: After completion, cool the reaction mixture to room temperature and then place it in an ice bath until it reaches 0-5 °C.

-

Neutralization: Slowly add concentrated ammonium hydroxide dropwise with continuous stirring while keeping the flask in the ice bath. Monitor the pH with litmus paper or a pH meter. Continue addition until the solution is neutralized to pH 7-8. A precipitate will form.

-

Trustworthiness Check: The product is basic and forms a soluble hydrochloride salt in the acidic reaction mixture. Neutralization is critical to deprotonate the benzimidazole nitrogens and precipitate the free base, which is much less soluble in water.

-

-

Isolation: Collect the solid precipitate by vacuum filtration using a Buchner funnel. Wash the filter cake thoroughly with cold deionized water (3 x 50 mL) to remove any residual ammonium salts and unreacted starting materials.

-

Purification: Dry the crude product. For higher purity, perform recrystallization from an ethanol/water mixture. Dissolve the crude solid in a minimal amount of hot ethanol and then add hot water dropwise until turbidity persists. Allow the solution to cool slowly to room temperature and then in an ice bath to maximize crystal formation.

-

Characterization: Collect the purified crystals by vacuum filtration, wash with cold ethanol/water, and dry under vacuum. The final product should be characterized by ¹H NMR, ¹³C NMR, and Mass Spectrometry to confirm its structure and purity.

Application in Drug Synthesis: Nucleophilic Substitution Protocols

The primary utility of this compound is as an electrophile in Sₙ2 reactions. The methylene carbon is activated by the adjacent electron-withdrawing benzimidazole ring and the electronegative chlorine atom, making it an excellent site for nucleophilic attack.

General Reaction Scheme & Workflow

Caption: General workflow for nucleophilic substitution reactions.

Protocol 1: N-Alkylation with an Aromatic Amine

This protocol describes a common step in synthesizing compounds with potential applications as kinase inhibitors or other enzyme-targeted therapies.

Materials:

-

This compound

-

Aromatic amine (e.g., 4-fluoroaniline)

-

Potassium Carbonate (K₂CO₃), anhydrous

-

Dimethylformamide (DMF), anhydrous

-

Ethyl Acetate (EtOAc)

-

Brine solution

-

Sodium Sulfate (Na₂SO₄), anhydrous

Procedure:

-

Reaction Setup: In a dry round-bottom flask under a nitrogen atmosphere, dissolve this compound (1.0 eq) and the aromatic amine (1.2 eq) in anhydrous DMF.

-

Base Addition: Add anhydrous potassium carbonate (2.0 eq) to the mixture.

-

Expert Insight: K₂CO₃ is an effective and easily removable inorganic base for this reaction. It neutralizes the HCl byproduct formed during the substitution and can also deprotonate the benzimidazole N-H, which can prevent side reactions. DMF is an excellent polar aprotic solvent that accelerates Sₙ2 reactions.

-

-

Reaction: Stir the mixture at 50-60 °C for 8-12 hours. Monitor the reaction by TLC until the starting material is consumed.

-

Work-up: Cool the reaction to room temperature and pour it into a separatory funnel containing deionized water. Extract the aqueous layer with ethyl acetate (3 x 50 mL).

-

Washing: Combine the organic layers and wash with water, followed by brine to remove residual DMF and inorganic salts.

-

Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

-

Purification: Purify the resulting crude residue by flash column chromatography on silica gel to obtain the desired product.

Protocol 2: S-Alkylation with a Thiol

This protocol is relevant for creating thioether linkages, which are present in various antifungal and proton-pump inhibitor drug classes.[6][9]

Materials:

-

This compound

-

Thiol (e.g., thiophenol)

-

Triethylamine (Et₃N)

-

Acetonitrile, anhydrous

-